Isopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTDNUCVQCZILF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12, Array |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76701-33-2 |

Source

|

| Record name | Butene, 2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76701-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025468 |

Source

|

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82 °F. (USCG, 1999), Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a pleasant, gasoline-like odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

82 °F at 760 mmHg (NTP, 1992), 27.83 °C, 28 °C |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-70 °F (NTP, 1992), -51 °C (-60 °F) - closed cup, <-60 °F (<-51 °C) - closed cup |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 48 mg/L at 25 °C, In water, 49.6 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol, Solubility in water: none |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.62 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6201 g/cm cuat 20 °C, Relative density (water = 1): 0.6 |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5 |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

400 mmHg at 50.9 °F ; 595 mmHg at 70.0 °F (NTP, 1992), 689.0 [mmHg], Vapor pressure, kPa at 20 °C: 79 |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Volatile liquid or gas, Colorless liquid | |

CAS No. |

78-78-4, 68513-65-5 |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068513655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16203 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH67814I0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-255.8 °F (NTP, 1992), -159.8 °C, -160 °C |

Source

|

| Record name | ISOPENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopentane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1153 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Isopentane for Cryopreservation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of the Freeze

In the landscape of modern biological research, the ability to preserve the structural and molecular integrity of biological specimens is paramount. Cryopreservation, the process of cooling and storing cells, tissues, or organs at very low temperatures, stands as a cornerstone technique. The ultimate goal is to arrest biological activity, preventing decay and preserving the specimen in a life-like state for future analysis. However, the transition from a dynamic, living state to a static, frozen one is fraught with peril. The primary antagonist in this process is the formation of ice crystals, which can rupture cell membranes and destroy tissue architecture, rendering samples useless for many downstream applications like histology and molecular analysis.[1]

To circumvent this, researchers employ a technique known as "snap-freezing" or "flash-freezing," which aims for rapid, uniform cooling to promote the formation of amorphous, glass-like (vitreous) ice instead of crystalline ice.[1] This is where isopentane (also known as 2-methylbutane) emerges as a critical tool.[1][2] This guide provides an in-depth exploration of the physical properties of this compound that make it an exemplary medium for cryopreservation, offering a blend of theoretical understanding and practical, field-proven protocols.

Section 1: Fundamental Physical Properties of this compound

This compound is a branched-chain alkane with the chemical formula C5H12.[3][4] Its unique molecular structure imparts specific physical properties that are highly advantageous for rapid heat transfer at cryogenic temperatures.[3]

Key Physical and Thermal Properties

The utility of this compound in cryopreservation is directly linked to its distinct thermal characteristics. Unlike substances that are gaseous at room temperature, this compound is a volatile liquid, making it easier to handle and control in a laboratory setting.[5] Its key properties are summarized below.

| Property | Value | Unit | Significance in Cryopreservation |

| Chemical Formula | C5H12 | - | A simple, non-polar hydrocarbon.[4] |

| Molecular Weight | 72.15 | g/mol | Influences its density and volatility.[4] |

| Melting/Freezing Point | ~ -160 | °C | Remains liquid at the boiling point of nitrogen (-196°C), preventing it from freezing solid during the cooling phase of the protocol.[6][7] |

| Boiling Point | ~ 28 | °C | Its high volatility means it evaporates quickly at room temperature, requiring careful handling in a well-ventilated area.[6][8] |

| Flash Point | ~ -51 | °C | Extremely flammable; vapors can form explosive mixtures with air, necessitating strict safety protocols.[5][7][9] |

| Thermal Conductivity | ~ 0.11 | W/m·K | High thermal conductivity allows for rapid and efficient heat transfer away from the tissue sample.[1][10][11] |

| Viscosity (at 20°C) | ~ 0.3 | mm²/s | Low viscosity allows it to conform closely to the sample, ensuring maximum surface contact for uniform cooling.[12] |

Heat Transfer Characteristics

The primary role of a cryogen in snap-freezing is to act as a heat sink, rapidly drawing thermal energy away from the biological sample. This compound's high thermal conductivity is a key asset in this regard.[1] When a warm tissue sample is submerged in cold this compound, the temperature differential drives a rapid flux of heat out of the tissue and into the surrounding liquid.

Furthermore, its low viscosity ensures that the liquid maintains intimate contact with the entire surface of the specimen, preventing the formation of insulating pockets that could lead to uneven cooling and ice crystal formation.[12]

Section 2: The Role of this compound in Cryopreservation: A Mechanistic Perspective

Bypassing the Leidenfrost Effect

To understand the advantage of this compound, one must first understand the limitation of using liquid nitrogen directly. While extremely cold (-196°C), direct immersion of a room-temperature sample into liquid nitrogen causes the nitrogen to boil violently upon contact.[1][13] This creates an insulating layer of nitrogen gas around the tissue—a phenomenon known as the Leidenfrost effect.[1][13] This vapor barrier dramatically slows down the rate of heat transfer, leading to slower, non-uniform freezing and a higher likelihood of ice crystal formation and tissue cracking.[1][14]

This compound, when pre-chilled with liquid nitrogen, remains in a liquid state at a temperature just above its freezing point (~-160°C).[6][14] Because it is not boiling at the point of contact, it does not form a vapor barrier.[1] This allows for continuous, direct contact between the cold liquid and the tissue surface, facilitating a much faster and more uniform rate of cooling, which is the cornerstone of successful cryopreservation.[1][14]

The "Slush" Phase: Optimal Freezing Conditions

The ideal state for this compound during cryopreservation is a semi-frozen "slush" or hazy, opaque liquid.[2][15] This state indicates that the this compound is at its freezing point, the coldest possible temperature it can be while remaining predominantly liquid. This is achieved by carefully cooling a beaker of this compound by partially submerging it in liquid nitrogen.[2][16] Researchers should look for the formation of white precipitates or "pearls" and a milky appearance as an indicator that the optimal temperature has been reached.[2][15] This slush provides the maximum thermal gradient for heat transfer without the risk of the Leidenfrost effect.

Section 3: Practical Application and Protocol

Critical Safety Precautions

Before proceeding with any protocol, it is imperative to acknowledge the hazards associated with this compound and liquid nitrogen.

-

Flammability : this compound is extremely flammable, with a very low flash point.[9][17][18] All work must be conducted in a certified chemical fume hood, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[9][12]

-

Ventilation : this compound vapors are heavier than air and can accumulate in low-lying areas.[12] Adequate ventilation is crucial to prevent the buildup of flammable and potentially narcotic vapor concentrations.[9][12] Inhalation of high concentrations can cause dizziness and drowsiness.[9][19]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including insulated cryogenic gloves, a face shield or safety goggles, and a lab coat to protect against splashes of both the extremely cold liquids and the flammable this compound.[20]

-

Disposal : this compound should be disposed of as hazardous chemical waste according to institutional guidelines. It should not be poured down the drain.[14]

Step-by-Step Protocol for Snap-Freezing Tissue Samples

This protocol describes the standard method for snap-freezing fresh tissue samples, often embedded in Optimal Cutting Temperature (OCT) compound for cryosectioning.

Materials:

-

This compound (2-methylbutane)

-

Liquid nitrogen (LN2)

-

Dewar flask or insulated container for LN2

-

Metal beaker or cup

-

Cryomolds

-

OCT compound

-

Forceps (long-handled)

-

Dry ice

-

Appropriate PPE (cryo-gloves, face shield, lab coat)

Procedure:

-

Preparation : Label all cryomolds clearly using a cryo-marker. Work inside a chemical fume hood.

-

Cooling the this compound : Place the metal beaker inside the Dewar flask. Pour this compound into the beaker until it is approximately two-thirds full.[2] Carefully pour liquid nitrogen into the Dewar, around the outside of the beaker, ensuring the LN2 level is roughly equal to the this compound level.[2][21]

-

Reaching Optimal Temperature : The this compound will begin to cool rapidly. Monitor its state closely. The ideal temperature is reached when the liquid becomes opaque or "milky" and a rim of frozen this compound begins to form on the inside of the beaker.[2] This process typically takes about 5-10 minutes.[2][22] Add more LN2 as needed to maintain the level.

-

Embedding the Tissue : Place a small amount of OCT in the bottom of a labeled cryomold. Gently blot the fresh tissue to remove excess liquid and orient it within the mold.[2] Cover the tissue completely with OCT, avoiding the introduction of bubbles.[22]

-

Freezing the Sample : Using long-handled forceps, grasp the cryomold and carefully immerse it into the chilled this compound.[2][23] Do not fully submerge the forceps or the top of the mold. Hold the mold in the this compound for 20-60 seconds, depending on the size of the tissue block.[2] The OCT will turn completely white and solid.[23]

-

Post-Freeze Handling : Once frozen, quickly remove the mold from the this compound and place it on dry ice to allow any residual this compound to evaporate and to keep the block frozen.[2]

-

Storage : For long-term storage, wrap the frozen blocks in pre-labeled foil or place them in sealed containers and store them at -80°C or in the vapor phase of liquid nitrogen.[20][23]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the snap-freezing workflow.

Sources

- 1. med.nyu.edu [med.nyu.edu]

- 2. cinj.org [cinj.org]

- 3. gokemi.com [gokemi.com]

- 4. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Iso-Pentane – DHCPL [dhcpl.com]

- 8. elsapainternational.com [elsapainternational.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. shell.com [shell.com]

- 11. equilex.com [equilex.com]

- 12. ICSC 1153 - this compound [chemicalsafety.ilo.org]

- 13. moodle2.units.it [moodle2.units.it]

- 14. brd.nci.nih.gov [brd.nci.nih.gov]

- 15. ctrnet.ca [ctrnet.ca]

- 16. Freezing Tissues For Cryosectioning | Office of Research [uab.edu]

- 17. amp.generalair.com [amp.generalair.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. Test of the FlashFREEZE unit in tissue samples freezing for biobanking purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biobank.kaauh.edu.sa [biobank.kaauh.edu.sa]

- 21. unclineberger.org [unclineberger.org]

- 22. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 23. Help Center [kb.10xgenomics.com]

An In-depth Technical Guide to Isopentane (2-Methylbutane) for Laboratory Applications

Introduction: Understanding Isopentane's Unique Role in the Laboratory

This compound, systematically named 2-methylbutane (CAS No. 78-78-4), is a branched-chain alkane with the chemical formula C5H12.[1][2] It exists as a colorless, highly volatile, and extremely flammable liquid with a characteristic gasoline-like odor.[3][4] While its applications span various industries, from cosmetics to geothermal power, its unique physical properties make it an indispensable tool in the modern research and drug development laboratory.[3][5] This guide provides an in-depth exploration of this compound's core applications, focusing on the scientific principles that underpin its utility and providing field-proven protocols for its safe and effective use.

The key to this compound's utility lies in its thermal properties. With a boiling point just above room temperature at approximately 27.8-28.2°C and a melting point of around -160°C, it is perfectly suited for rapid and uniform heat transfer at cryogenic temperatures.[5][6] This characteristic is paramount in procedures requiring the vitrification of biological samples, a process that avoids the damaging effects of ice crystal formation.

Core Laboratory Applications of this compound

The primary application of this compound in a laboratory setting is as a heat transfer medium for the rapid freezing, or "snap-freezing," of biological specimens. This technique is crucial for preserving the morphological and molecular integrity of tissues for a variety of downstream analyses.

Cryopreservation and Histology: The Gold Standard for Tissue Freezing

Snap-freezing in this compound cooled by liquid nitrogen is a preferred method for preparing tissues for histology and immunohistochemistry.[7] The rapid and even cooling achieved with this method prevents the formation of large ice crystals within the cells, which can otherwise disrupt cellular architecture and compromise the quality of histological sections.[7][8] This preservation of tissue integrity is critical for accurate pathological diagnosis and research findings.

Tissues prepared in this manner are often embedded in Optimal Cutting Temperature (OCT) compound prior to freezing. The this compound bath ensures that the entire OCT block freezes uniformly, providing a solid, consistent medium for cryosectioning.[9][10]

Why this compound is Superior to Direct Liquid Nitrogen Freezing:

Direct immersion of a tissue sample into liquid nitrogen can lead to the "Leidenfrost effect," where a layer of insulating nitrogen gas forms around the tissue, slowing the freezing process and increasing the likelihood of ice crystal formation. This compound, with its higher boiling point, remains in a liquid state when cooled by liquid nitrogen, ensuring direct and efficient thermal contact with the sample, thus facilitating a much faster and more uniform freeze.[11]

Protocol: Snap-Freezing of Tissues in this compound for Cryosectioning

This protocol outlines the standard procedure for snap-freezing tissue samples for subsequent histological analysis.

Materials:

-

Fresh tissue sample

-

This compound (2-methylbutane)

-

Liquid nitrogen

-

Dewar flask or other insulated container for liquid nitrogen

-

Metal beaker or cup

-

Cryomolds

-

Optimal Cutting Temperature (OCT) compound

-

Forceps

-

Dry ice

-

Personal Protective Equipment (PPE): Cryogenic gloves, safety glasses with side shields, lab coat

Procedure:

-

Preparation: In a chemical fume hood, place the metal beaker inside the Dewar flask. Fill the Dewar with liquid nitrogen to a level that will surround the beaker without overflowing. Carefully pour this compound into the metal beaker until it is about three-quarters full.[7][10]

-

Cooling the this compound: The this compound will begin to cool rapidly. Monitor the temperature and appearance. The this compound is sufficiently cold for snap-freezing when it becomes opaque or "milky" and a frozen rim begins to form on the inside of the beaker, which occurs at approximately -150°C to -160°C.[7][12][13] This process typically takes about five minutes.[7]

-

Tissue Embedding: Label a cryomold appropriately. Place a small amount of OCT compound in the bottom of the cryomold. Gently blot the tissue to remove excess liquid and orient it within the cryomold.[10] Cover the tissue completely with OCT, ensuring there are no air bubbles.[10]

-

Freezing: Using forceps, carefully lower the cryomold into the chilled this compound.[7] Do not release the cryomold into the this compound. The freezing time will vary depending on the size of the tissue and cryomold but is typically between 20 and 60 seconds.[7][14] The OCT will turn white upon freezing.[9]

-

Storage: Once frozen, quickly remove the cryomold from the this compound and place it on dry ice.[7] For long-term storage, wrap the frozen block in foil or place it in a pre-labeled cryotube and store at -80°C.[10][15]

This compound as a Solvent in Organic Synthesis

Beyond cryopreservation, this compound serves as a non-polar solvent in various organic reactions.[16] Its inert nature and low boiling point make it easy to remove from a reaction mixture post-synthesis.[3] It is particularly useful for reactions that require a non-polar environment and are sensitive to water.[16] this compound is soluble in many organic solvents like ethers, esters, and other hydrocarbons but is insoluble in water.[5][17]

Physical and Chemical Properties of this compound

A thorough understanding of this compound's properties is crucial for its safe and effective use.

| Property | Value |

| CAS Number | 78-78-4[6] |

| Molecular Formula | C5H12[1] |

| Molecular Weight | 72.15 g/mol [5] |

| Appearance | Colorless liquid[5] |

| Odor | Gasoline-like[18] |

| Boiling Point | 27.8 to 28.2 °C[6] |

| Melting Point | -161 to -159 °C[6] |

| Flash Point | -51 °C[1] |

| Density | 0.62 g/cm³ (at 20 °C)[1] |

| Vapor Pressure | 76.992 kPa (at 20 °C)[6] |

| Solubility in Water | 0.048 g/L[1] |

Safety, Handling, and Disposal

This compound is an extremely flammable liquid and its vapors can form explosive mixtures with air.[19][20] Strict adherence to safety protocols is mandatory.

Handling and Storage:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[21][22]

-

Keep this compound away from heat, sparks, open flames, and other ignition sources.[19][23] Use non-sparking tools and explosion-proof equipment.[21][24]

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[19][24] Recommended storage temperature is between 15-25°C.[19]

-

Ground and bond containers when transferring material to prevent static electricity buildup.[25]

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile), and a lab coat.[26]

-

In case of splashing, an eyewash station and safety shower should be readily accessible.[20]

Spill and Leak Procedures:

-

In the event of a spill, immediately eliminate all ignition sources.[21]

-

Contain the spill using an inert absorbent material, such as sand or earth.[4]

-

Collect the absorbed material into a suitable container for disposal.[24]

-

Ensure adequate ventilation of the spill area.[23]

Disposal:

-

This compound waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[22]

-

Do not dispose of this compound down the drain, as it is toxic to aquatic life with long-lasting effects.[22][23]

-

Surplus and non-recyclable solutions should be offered to a licensed disposal company.[23]

Visualization of Key Workflow

Tissue Snap-Freezing Workflow

Caption: Workflow for snap-freezing biological tissues using this compound.

Conclusion: A Versatile and Critical Laboratory Reagent

This compound's unique combination of physical properties, particularly its low melting point and high volatility, establishes it as a cornerstone reagent in modern biological and chemical laboratories. Its role in cryopreservation is unparalleled, enabling researchers to maintain the fidelity of biological samples for a wide array of sensitive downstream applications. While its flammability necessitates careful handling, adherence to established safety protocols allows for its safe and effective use. This guide has provided a comprehensive overview of this compound's applications, the scientific rationale behind its use, and detailed procedures to empower researchers, scientists, and drug development professionals in their laboratory endeavors.

References

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

This compound, 2-Methylbutane - Junyuan Petroleum Group. (2022, September 11). Retrieved from [Link]

-

Iso-Pentane – DHCPL. (n.d.). Retrieved from [Link]

- Procedure for freezing tissue in OCT for cryocutting. (n.d.). Retrieved from a university website. (Specific URL not provided in search results)

- This compound (2-Methylbutane) - Safety Data Sheet. (n.d.). Retrieved from a supplier website. (Specific URL not provided in search results)

-

What is this compound? - Junyuan Petroleum Group. (2021, January 29). Retrieved from [Link]

-

Safety Data Sheet: this compound - Carl ROTH. (n.d.). Retrieved from [Link]

-

This compound | C5H12 - PubChem. (n.d.). Retrieved from [Link]

-

Freezing Tissue in OCT using this compound - Protocols.io. (2019, February 13). Retrieved from [Link]

- This compound SDS E-4612 - AMP Home Page. (2016, September 23). Retrieved from a supplier website. (Specific URL not provided in search results)

-

Frozen Tissue Preparation | Pathology Services Core - UNC Lineberger. (n.d.). Retrieved from [Link]

-

08.03.003 e2.0 Snap Freezing of Tissue | CTRNet. (2012, June 28). Retrieved from [Link]

-

This compound Synthesis Using Green Chemistry Techniques - Patsnap Eureka. (2024, July 25). Retrieved from [Link]

-

Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC. (2024, January 5). Retrieved from [Link]

- This compound SAFETY DATA SHEET - Gas Innovations. (n.d.). Retrieved from a supplier website. (Specific URL not provided in search results)

- This compound - Climalife UK. (n.d.). Retrieved from a supplier website. (Specific URL not provided in search results)

-

ISO-PENTANE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2019, January 17). Retrieved from [Link]

-

This compound - Gokemi. (n.d.). Retrieved from [Link]

- Experimental Pathology Research Laboratory. (n.d.). Retrieved from a university website. (Specific URL not provided in search results)

-

Freezing Tissue in OCT using this compound v1 - ResearchGate. (n.d.). Retrieved from [Link]

-

This compound Manufacturer Archives - Junyuan Petroleum Group. (n.d.). Retrieved from [Link]

-

What Is this compound? - Chemistry For Everyone - YouTube. (2024, June 28). Retrieved from [Link]

-

This compound Supplier | Bulk industrial use - JIL Chemicals. (n.d.). Retrieved from [Link]

-

Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies - PubMed. (2023). Retrieved from [Link]

- SAFETY DATA SHEET this compound - Balchem. (n.d.). Retrieved from a supplier website. (Specific URL not provided in search results)

-

This compound - Solubility of Things. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET this compound - Gas Innovations. (2024, July 31). Retrieved from a supplier website. (Specific URL not provided in search results)

-

CHEMICAL DATA NOTEBOOK SERIES #80: this compound - Fire Engineering. (1993, January 1). Retrieved from [Link]

- SOP for Chemicals ((-) to 1) - Zaera Research Group. (n.d.). Retrieved from a university website. (Specific URL not provided in search results)

Sources

- 1. This compound, 2-Methylbutane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 2. This compound for analysis | CAS 78-78-4 | PanReac AppliChem | ITW Reagents [itwreagents.com]

- 3. What is this compound? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 4. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Iso-Pentane – DHCPL [dhcpl.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. cinj.org [cinj.org]

- 8. Rapid Freezing of Skeletal and Cardiac Muscles Using this compound Cooled with Liquid Nitrogen and Tragacanth Gum for Histological, Genetic, and Protein Expression Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Help Center [kb.10xgenomics.com]

- 10. unclineberger.org [unclineberger.org]

- 11. med.nyu.edu [med.nyu.edu]

- 12. What is this compound?_Chemicalbook [chemicalbook.com]

- 13. Cryopreservation Method for Preventing Freeze-Fracture of Small Muscle Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ctrnet.ca [ctrnet.ca]

- 15. Freezing Tissue in OCT using this compound [protocols.io]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. haltermann-carless.com [haltermann-carless.com]

- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 19. carlroth.com:443 [carlroth.com:443]

- 20. amp.generalair.com [amp.generalair.com]

- 21. airgas.com [airgas.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. climalife.co.uk [climalife.co.uk]

- 25. lobachemie.com [lobachemie.com]

- 26. gasinnovations.com [gasinnovations.com]

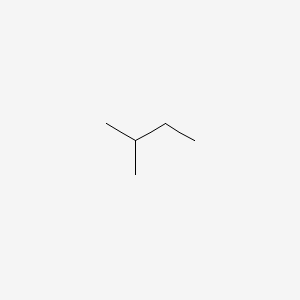

Isopentane CAS number and molecular structure

An In-Depth Technical Guide to Isopentane: Chemical Identity, Structure, and Protocols

Introduction: Beyond the Alkane Foundation

This compound, a seemingly simple branched-chain alkane, holds a significant position in various scientific and industrial domains, particularly for researchers and drug development professionals.[1][2][3] Its unique physicochemical properties, stemming directly from its molecular architecture, render it indispensable in applications ranging from cryopreservation of biological tissues to its use as a specialty solvent and a blowing agent for polymer foams.[1][4][5][6] This guide moves beyond a superficial overview to provide a detailed examination of this compound's core chemical identity, its structural nuances, and field-proven protocols for its safe and effective utilization in a laboratory setting. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why"—elucidating the causal links between this compound's structure and its functional applications.

Part 1: Core Chemical and Structural Identity

A precise understanding of a compound's identity is the bedrock of its effective and safe application in research. This compound is more than just a five-carbon hydrocarbon; its specific isomeric form dictates its behavior.

Chemical Abstract Service (CAS) Number and Nomenclature

The universally recognized identifier for this compound is its CAS number.

This unique numerical identifier ensures unambiguous identification in databases, regulatory documents, and procurement, eliminating confusion with its isomers. While commonly known as this compound, its systematic IUPAC name is 2-methylbutane .[4][11][12][13][14] This name precisely describes its structure: a four-carbon (butane) chain with a methyl group attached to the second carbon.[11][12][15] Other synonyms encountered in literature and safety data sheets include isoamyl hydride and ethyldimethylmethane.[7][13]

Molecular Structure and Isomerism

This compound is one of three structural isomers with the molecular formula C₅H₁₂.[4][11][16] The others are n-pentane (a linear chain) and neopentane (2,2-dimethylpropane).[4][11][16] The branched structure of this compound is the primary determinant of its physical properties. The methyl group branching prevents the molecules from packing as closely as their linear counterpart, n-pentane. This results in weaker intermolecular van der Waals forces, which is the direct cause of its lower boiling point compared to n-pentane.[11][17]

Caption: Molecular structure of this compound (2-methylbutane).

Part 2: Physicochemical Properties and Data

The utility of this compound in a research context is defined by its physical and chemical properties. It is a colorless, highly volatile, and extremely flammable liquid with a characteristic gasoline-like odor.[4][5][18] Its high vapor pressure and low boiling point mean it evaporates readily at room temperature.[5][11]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ | [4][11][19] |

| Molar Mass | 72.15 g·mol⁻¹ | [4][6][13] |

| Density | 0.616 g/mL (at 20°C) | [4][18] |

| Boiling Point | 27.8 - 28 °C (82 °F) | [6][11][18] |

| Melting Point | -159.9 °C (-255.8 °F) | [4][18] |

| Flash Point | -51 °C (-60 °F) | [4][11][18] |

| Autoignition Temp. | 420 °C (788 °F) | [4] |

| Vapor Pressure | 76.1 kPa (at 20°C) | [6] |

| Solubility in Water | Immiscible | [6][18] |

| Explosive Limits | 1.4–8.3% | [4][20] |

Part 3: Experimental Protocols and Workflow

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in practical, safe, and reproducible protocols. This compound's high flammability and volatility demand rigorous adherence to safety procedures.

Protocol 1: Safe Handling and Storage of this compound

This protocol is a self-validating system designed to mitigate the inherent risks associated with this compound.

Causality: The primary hazards are its extremely low flash point and high vapor pressure, creating a significant fire and explosion risk.[8][21][22] Vapors are heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source.[22] Therefore, all procedures are designed to control ignition sources and ensure adequate ventilation.

Methodology:

-

Work Area Preparation:

-

Step 1.1: Designate a work area, preferably within a chemical fume hood, that is free of all potential ignition sources (open flames, hot plates, non-explosion-proof electrical equipment).[7][8][23][24] Post "No Smoking/No Open Flames" signage.[25][26]

-

Step 1.2: Ensure the work area is well-ventilated to prevent the accumulation of flammable vapors.[7][20]

-

Step 1.3: Have a Class B fire extinguisher (e.g., dry chemical, carbon dioxide) and a spill kit readily accessible.[20][22]

-

-

Personal Protective Equipment (PPE):

-

Dispensing and Transfer:

-

Step 3.1: When transferring this compound from a larger container, ground and bond the source container, receiving container, and any pumps to prevent the buildup of static electricity, which can serve as an ignition source.[23][24]

-

Step 3.2: Use only non-sparking tools made of materials like bronze or aluminum for opening or handling containers.[7][22][24]

-

Step 3.3: Pour slowly and carefully to minimize splashing and vapor generation.[24]

-

-

Storage:

Protocol 2: Preparation of an this compound/Liquid Nitrogen Cooling Bath

Causality: this compound is an ideal heat transfer medium for flash-freezing biological samples because its freezing point (-159.9°C) is just below the boiling point of liquid nitrogen (-196°C).[4] This prevents the liquid nitrogen from boiling violently upon contact with the sample (the Leidenfrost effect), which would create an insulating vapor layer and slow down the cooling rate. This compound remains liquid and facilitates rapid, uniform heat transfer, which is critical for preserving cellular ultrastructure.[3][5]

Methodology:

Caption: Workflow for preparing an this compound/liquid nitrogen cooling bath.

-

Preparation:

-

Step 1.1: Work inside a certified chemical fume hood.

-

Step 1.2: Don thermal (cryogenic) gloves, a face shield, and a lab coat.

-

Step 1.3: Place a glass Dewar or a metal beaker into a secondary containment vessel (e.g., a polystyrene foam box or a metal pan) to catch any potential spills.

-

-

Procedure:

-

Step 2.1: Carefully pour this compound into the Dewar until it is about one-third to one-half full.

-

Step 2.2: Using a smaller, insulated vessel, slowly and carefully add liquid nitrogen to the this compound. There will be vigorous bubbling as the liquid nitrogen boils.

-

Step 2.3: Continue adding liquid nitrogen in small increments, allowing the bubbling to subside between additions, until the this compound becomes opaque and slushy. This indicates it is near its freezing point and at the optimal temperature for flash-freezing.

-

-

Application:

-

Step 3.1: Using forceps, immerse the tissue sample into the cold this compound bath for 15-30 seconds, or until frozen.

-

Step 3.2: Remove the sample, touch it to absorbent paper to wick away excess this compound, and immediately transfer it to a pre-chilled, labeled container for storage at -80°C or in liquid nitrogen vapor phase.

-

Conclusion

This compound (CAS 78-78-4) is a cornerstone compound whose utility is a direct consequence of its 2-methylbutane structure. Its branched nature imparts a low boiling point and freezing point, making it invaluable for applications requiring high volatility or efficient low-temperature heat transfer. For the researcher, scientist, or drug development professional, a thorough understanding of its chemical identity, coupled with a disciplined adherence to safety and handling protocols, is essential to harnessing its full potential while ensuring a safe laboratory environment.

References

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Airgas. (2021). This compound (2-Methylbutane) - SAFETY DATA SHEET. Retrieved from [Link]

-

Wayne Breslyn. (2022). How to Write the Structure for this compound. YouTube. Retrieved from [Link]

-

Elsapa Alzahbi. (2024). What is this compound? The uses and benefits. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]

-

DHCPL. (n.d.). Iso-Pentane. Retrieved from [Link]

-

Climalife UK. (2020). This compound - Safety Data Sheet. Retrieved from [Link]

-

Quora. (2018). What is the IUPAC name of this compound and neopantane?. Retrieved from [Link]

-

Praxair Canada Inc. (2016). This compound Safety Data Sheet E-4612. Retrieved from [Link]

-

CDM. (n.d.). Hazards of this compound and procedures for this compound handling Berlin Binary Cycle Power Plant. Retrieved from [Link]

-

Megaloid.ca. (n.d.). Name: this compound Synonyms: 2-methylbutane; ethyldimethylmethane; pentane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Chemistry For Everyone. (2025). What Is this compound? - Chemistry For Everyone. YouTube. Retrieved from [Link]

-

Air Liquide. (n.d.). This compound Gas Encyclopedia. Retrieved from [Link]

-

Toppr. (n.d.). n-pentane and this compound are isomers. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 1153 - this compound. Retrieved from [Link]

-

Gokemi. (n.d.). This compound. Retrieved from [Link]

-

Doubtnut. (n.d.). IUPAC name of isopantane is. Retrieved from [Link]

-

Fiveable. (n.d.). This compound Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

VPL. (n.d.). This compound (C5H12). Retrieved from [Link]

-

Patsnap Eureka. (2025). This compound as an Experimental Hydrocarbon in Chemical Kinetics. Retrieved from [Link]

-

Patsnap Eureka. (2025). This compound in Medicinal Aerosol Propellant Systems. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Raman Spectra of n-Butane, Isobutane, n-Pentane, and this compound in a Methane Environment. Retrieved from [Link]

-

Junyuan Petroleum Group. (2021). What is this compound?. Retrieved from [Link]

-

ResearchGate. (n.d.). Pressure-enthalpy diagram of this compound. Retrieved from [Link]

-

Scribd. (n.d.). Thermo this compound. Retrieved from [Link]

Sources

- 1. elsapainternational.com [elsapainternational.com]

- 2. This compound as an Experimental Hydrocarbon in Chemical Kinetics [eureka.patsnap.com]

- 3. What is this compound? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. Iso-Pentane – DHCPL [dhcpl.com]

- 7. airgas.com [airgas.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound for analysis | CAS 78-78-4 | PanReac AppliChem | ITW Reagents [itwreagents.com]

- 10. gfschemicals.com [gfschemicals.com]

- 11. This compound (102056-77-9) for sale [vulcanchem.com]

- 12. quora.com [quora.com]

- 13. This compound | C5H12 | CID 6556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. doubtnut.com [doubtnut.com]

- 15. youtube.com [youtube.com]

- 16. npentane and this compound are isomers 1 Chain 2 Position class 12 chemistry CBSE [vedantu.com]

- 17. fiveable.me [fiveable.me]

- 18. grokipedia.com [grokipedia.com]

- 19. GSRS [precision.fda.gov]

- 20. gasinnovations.com [gasinnovations.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. ICSC 1153 - this compound [chemicalsafety.ilo.org]

- 23. climalife.co.uk [climalife.co.uk]

- 24. static1.squarespace.com [static1.squarespace.com]

- 25. amp.generalair.com [amp.generalair.com]

- 26. cdm.unfccc.int [cdm.unfccc.int]

A Senior Application Scientist's Guide to Isopentane Purity Grades in Scientific Research

Introduction: The Critical Role of Purity in Isopentane Applications

This compound (2-methylbutane), a branched-chain alkane, is a colorless, highly volatile liquid indispensable in numerous scientific domains.[1] Its applications range from serving as a blowing agent and solvent to its critical role in advanced laboratory techniques like cryopreservation and chromatography.[1][2][3] However, the utility of this compound is not monolithic; it is fundamentally dictated by its purity. For the researcher, scientist, or drug development professional, selecting an this compound grade with the appropriate purity is not a matter of trivial preference but a crucial decision that directly impacts experimental integrity, reproducibility, and the validity of results.

This guide provides an in-depth technical overview of this compound purity grades. Moving beyond a simple catalog of specifications, we will explore the causal relationships between impurity profiles and application outcomes, provide field-proven protocols for maintaining purity, and offer a logical framework for selecting the optimal grade for your specific research needs.

Deconstructing Purity: Common Impurities and Their Scientific Impact

The term "purity" is meaningful only when defined by the absence of specific, detrimental contaminants. The manufacturing process of this compound, typically fractional distillation from natural gas or crude oil, can leave behind several classes of impurities.[4] Understanding the nature of these impurities is the first step in selecting the correct grade.

-

Isomeric Impurities (n-Pentane, Cyclopentane): While chemically similar, isomers can have different physical properties, such as boiling and freezing points. In applications like cryopreservation, where a consistent and rapid freezing rate is paramount, the presence of n-pentane can lead to non-uniform freezing, potentially causing tissue fracturing.[5][6]

-

Unsaturated Hydrocarbons (Alkenes): These compounds can be reactive and may interfere with sensitive chemical reactions or polymerization processes. In chromatographic applications, they can appear as ghost peaks or react with stationary phases, altering selectivity.[7]

-

Sulfur Compounds: Often present in petroleum-derived solvents, sulfur compounds can poison catalysts in chemical synthesis and interfere with certain detectors in gas chromatography (GC).

-

Aromatic Compounds (e.g., Benzene): These are strong UV-absorbing impurities. Their presence, even at trace levels, is highly detrimental to High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy, as they create significant baseline noise and interfere with the quantification of target analytes.[8]

-

Water: Water content can affect solubility parameters and is particularly problematic in moisture-sensitive reactions. In cryopreservation, excess water can promote the formation of large, damaging ice crystals.[6]

-

Non-Volatile Residues: These are impurities that remain after the this compound has evaporated. In any application where the solvent is removed to isolate a solute, such as in drug formulation or sample preparation for trace analysis, these residues can contaminate the final product.

A Comparative Analysis of this compound Purity Grades

Chemical suppliers offer a spectrum of purity grades, each with a specification profile tailored to certain applications. While naming conventions may vary slightly between manufacturers, they generally fall into the categories outlined below.

| Grade | Typical Assay (%) | Key Impurity Specifications | Primary Scientific Applications |

| Technical Grade | 95 - 97%[9] | Higher levels of isomers, water, and other hydrocarbons. | Industrial applications, blowing agent for foams, general cooling baths.[1][2] |

| Reagent/Pure Grade | ≥99%[9] | Reduced levels of water and non-volatile residue. | General laboratory solvent, non-critical extractions, cryopreservation (with caution).[10] |

| HPLC Grade | >99% | Low UV absorbance, low water content, minimal non-volatile residue. | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy.[7][8] |

| GC Grade / Research Grade | ≥99.9%[2] | Extremely low levels of volatile and non-volatile organic impurities.[9][11] | Gas Chromatography (GC) reference standard, trace analysis, sensitive organic synthesis.[11][12] |

| Cryopreservation Grade | >99.5% | Specifically tested for low water content and consistent freezing properties. | Flash freezing of biological tissues for histology and cryosectioning.[5][13][14] |

Application-Specific Grade Selection: A Logic-Driven Approach

Choosing the correct grade requires a clear understanding of the application's tolerance for specific impurities. The following diagram illustrates a decision-making workflow for common laboratory applications.

Caption: Decision workflow for selecting the appropriate this compound grade.

Cryopreservation

The primary goal in cryopreservation is to freeze biological samples rapidly to prevent the formation of large ice crystals that can destroy cellular morphology.[6] this compound chilled with liquid nitrogen or dry ice is used as a heat transfer medium because it freezes tissues more evenly than direct immersion in liquid nitrogen.[6][14]

-

Why Purity Matters: The presence of isomers like n-pentane or impurities can alter the freezing point and thermal conductivity, leading to slower, non-uniform cooling and increasing the risk of freeze-fracturing.[5] High water content is also detrimental.

-

Recommended Grade: A dedicated Cryopreservation Grade or a high Reagent Grade (≥99.5%) is essential.

High-Performance Liquid Chromatography (HPLC)

In HPLC, this compound can be used as a component of the mobile phase in normal-phase chromatography. The purity of the mobile phase solvents is critical for achieving sensitive and reliable results.[7]

-

Why Purity Matters: Aromatic and unsaturated hydrocarbon impurities absorb UV light, leading to high baseline noise and "ghost peaks" in the chromatogram.[7] This directly interferes with the detection and quantification of analytes. Non-volatile residues can accumulate on the column and detector, degrading performance over time.

-

Recommended Grade: Only HPLC Grade is acceptable. This grade is specifically purified and tested to ensure low UV absorbance and minimal residue after evaporation.[8]

Gas Chromatography (GC)

High-purity this compound can be used as a reference standard for calibrating retention times or as a solvent for sample preparation in GC analysis.[11][12]

-

Why Purity Matters: Any volatile impurity in the solvent can co-elute with target analytes, leading to inaccurate identification and quantification. The purity of a reference standard must be exceptionally high to ensure the accuracy of the calibration curve.[11]

-

Recommended Grade: Research Grade or GC Grade (≥99.9%) is required to ensure that no extraneous peaks interfere with the analysis.[12]

Protocols for Purity Verification and Maintenance

The purity specified on the bottle is only guaranteed at the time of opening. From that moment on, maintaining that purity is the responsibility of the researcher. Improper handling and storage are common sources of contamination.[15][16]

Protocol: Safe Handling and Storage of High-Purity this compound

This protocol provides a self-validating system to minimize contamination from atmospheric moisture, airborne particles, and cross-contamination.

-

Procurement and Receiving:

-

Always inspect the supplier's Certificate of Analysis (CoA) to confirm it meets your application's requirements.

-

Upon receipt, check that the container's seal is intact. A broken seal compromises purity.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area designated for flammable liquids, away from heat, sparks, and ignition sources.[10][15][17]

-

To prevent atmospheric moisture ingress, store the container with a tight-fitting cap. For the highest purity applications (e.g., anhydrous synthesis), consider using a bottle with a septum-sealed cap for withdrawal via syringe under an inert atmosphere (e.g., nitrogen or argon).

-

-

Dispensing:

-

Workflow Diagram: Purity Maintenance

Caption: Workflow for maintaining the purity of this compound during laboratory use.

Protocol: Basic Quality Check via Evaporation Test

For applications sensitive to non-volatile residues, a simple quality check can be performed.

-

Objective: To visually estimate the level of non-volatile residue.

-

Materials: A clean glass microscope slide or watch glass, a hot plate (used in a fume hood), and the this compound sample.

-

Procedure:

-

Place the clean, dry glass slide on a hot plate set to a low temperature (approx. 40-50°C), just enough to accelerate evaporation.

-

Carefully place a few drops of this compound onto the center of the slide.

-

Allow the this compound to evaporate completely. Due to its high volatility, this will happen quickly.[1]

-

Remove the slide from the heat and allow it to cool.

-

Visually inspect the slide against a dark background. A high-purity solvent will leave no visible residue, film, or spots. The presence of a visible film indicates contamination with non-volatile impurities.

-

Conclusion

The selection of an appropriate this compound purity grade is a foundational element of sound scientific practice. A technical grade suitable for a cooling bath could invalidate results from an HPLC analysis, while using an expensive research grade for a non-critical application is economically inefficient. By understanding the specific impurities that affect a given application, implementing rigorous handling and storage protocols, and applying a logical selection framework, researchers can ensure that their solvent is an asset to their experiment, not a variable that compromises its integrity.

References

- Balchem. (2015). SAFETY DATA SHEET this compound.

- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methylbutane ROTIPURAN® ≥99,5 %, p.a..

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Shell. (2016). Technical Datasheet: this compound.

- IOSR Journal. (n.d.). A Simple and an Innovative Gas Chromatography Method to Quantify this compound in Cosmetic Products. IOSR Journal of Applied Chemistry.

- EFC Gases & Advanced Materials. (n.d.). Safety Data Sheet: this compound.

- CAMEO Chemicals. (n.d.). This compound.

-

Restek. (n.d.). This compound. EZGC Method Translator. Retrieved from [Link]

-